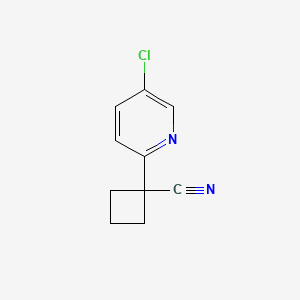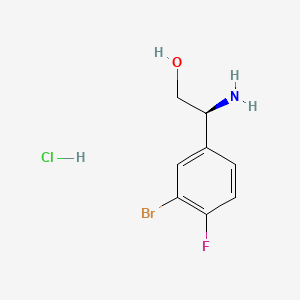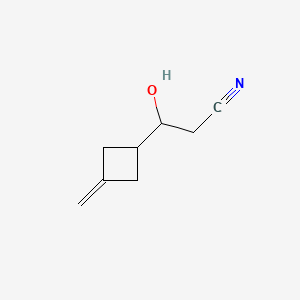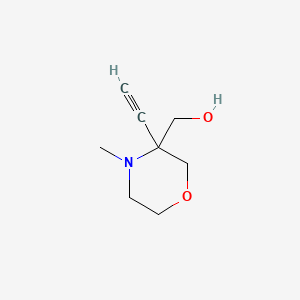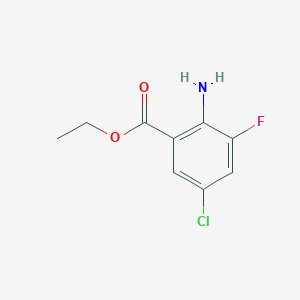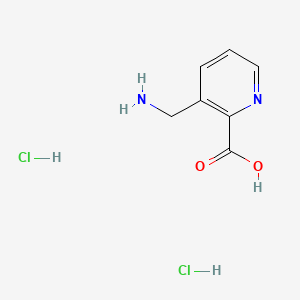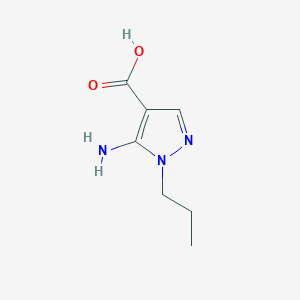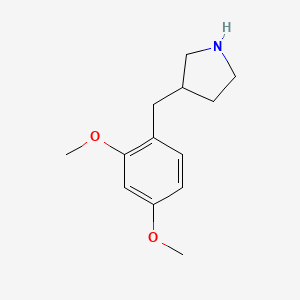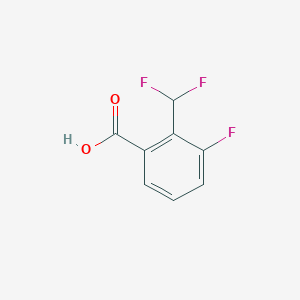
2-(Difluoromethyl)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that contains both difluoromethyl and fluorine substituents on a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method is the difluoromethylation of a pre-fluorinated benzoic acid derivative using difluoromethylation reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize commercially available starting materials and optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3-fluorobenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 2-(Difluoromethyl)-3-chlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzoic acid core. This arrangement imparts distinct chemical properties, such as enhanced hydrogen bonding and increased lipophilicity, which are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C8H5F3O2 |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
Clé InChI |
JOLXAWVXOAEIAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


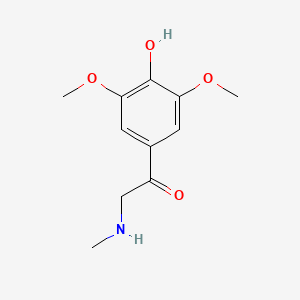
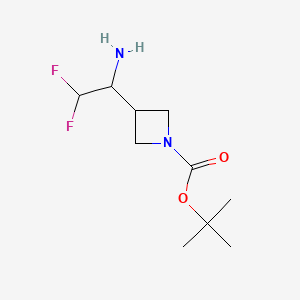
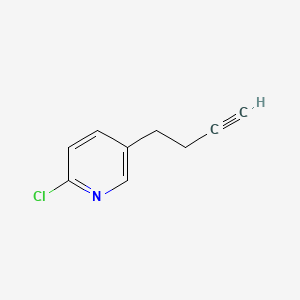
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)

